molecular formula C11H15NO3 B5695815 2-(4-methoxyphenoxy)-N,N-dimethylacetamide

2-(4-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B5695815
M. Wt: 209.24 g/mol
InChI Key: BHEKYKGLBFEYHV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with a molecular formula of C11H15NO3 It is characterized by the presence of a methoxyphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts. The reaction is carried out in a solvent such as 1-methyl-2-pyrrolidinone under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalysts and solvents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-methoxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with various receptors or enzymes, modulating their activity. The acetamide moiety may also play a role in binding to target proteins, influencing their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)propanoic acid
  • 2-(4-methoxyphenoxy)methylphenyl derivatives
  • 4-methoxyphenyl isocyanate

Uniqueness

2-(4-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides a site for various chemical modifications, while the acetamide moiety offers potential interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEKYKGLBFEYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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